![molecular formula C56H46N4O4 B010703 5,10,15,20-Tetrakis{4-[(prop-2-en-1-yl)oxy]phenyl}porphyrin CAS No. 106456-81-9](/img/structure/B10703.png)

5,10,15,20-Tetrakis{4-[(prop-2-en-1-yl)oxy]phenyl}porphyrin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

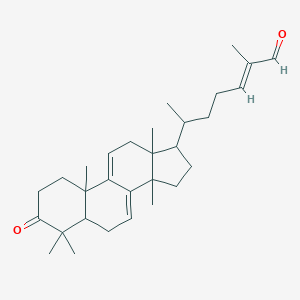

5,10,15,20-Tetrakis{4-[(prop-2-en-1-yl)oxy]phenyl}porphyrin (TPOP) is a type of porphyrin that is widely studied in the fields of chemistry and biochemistry. It is a symmetric tetrapyrrole macrocycle that is composed of four pyrrole rings linked by four methylene bridges. TPOP has a wide range of applications in scientific research due to its unique structure and properties.

Wissenschaftliche Forschungsanwendungen

Preparation of Montmorillonite-based Composites

5,10,15,20-tetrakis(4-carboxyphenyl)porphyrin (H2TCPP) molecules were grafted on interfaces of (3-aminopropyl)triethoxysilane (APTES)-pillared montmorillonite (MMT) by dehydration condensation reaction . This modification of MMT with H2TCPP has potential applications in biomedicine and environment .

Synthesis of Co Metal–Organic Framework

A Co metal–organic framework assembled from 5,10,15,20-tetrakis ( (pyridin-4-yl)phenyl)porphyrin; TPhPyP) “Co-MTPhPyP” was synthesized . This framework showed effective removal of Pb (II) and Cu (II) in an aqueous medium .

Potential Use as Drugs

Cationic derivatives of 5,10,15,20-Tetra(4-pyridyl)porphyrin were predicted to have potential use as drugs for treatment of ischemic heart disease and cerebral palsy .

Interaction with DNA

Porphyrins and metalloporphyrins have many potential applications in biological and medicine such as photo-dynamic therapy . The interaction between DNA and cationic porphyrins has been studied intensively for its unique physicochemical properties in the interaction with nucleic acid .

Photodynamic Antimicrobial Activity

This novel molecule has potential as an alternative treatment for infections caused by P. aeruginosa and S. aureus .

Wirkmechanismus

Target of Action

Similar porphyrin-based compounds have been shown to interact with dna and proteins .

Mode of Action

It’s known that porphyrin molecules can assemble into j-aggregates, which may influence their interaction with targets .

Biochemical Pathways

Porphyrin-based compounds are often involved in photoinduced processes .

Result of Action

Some porphyrin-based compounds have been shown to enhance the photocatalytic activity of nanoparticles in the degradation of certain dyes .

Action Environment

It’s known that the compound can be grafted onto certain surfaces, which may influence its stability and efficacy .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of 5,10,15,20-Tetrakis{4-[(prop-2-en-1-yl)oxy]phenyl}porphyrin can be achieved through a multi-step reaction process. The key steps involve the synthesis of the intermediate compounds, followed by the final coupling reaction to form the target compound.", "Starting Materials": [ "4-bromoanisole", "prop-2-en-1-ol", "pyrrole", "p-toluenesulfonic acid", "copper(II) acetate monohydrate", "acetic anhydride", "acetic acid", "triethylamine", "4-hydroxybenzaldehyde", "dimethylformamide", "zinc acetate dihydrate", "pyridine", "tetrakis(pentafluorophenyl)porphyrin" ], "Reaction": [ "Step 1: Synthesis of 4-(prop-2-en-1-yl)anisole by reacting 4-bromoanisole with prop-2-en-1-ol in the presence of copper(II) acetate monohydrate and p-toluenesulfonic acid in acetic acid.", "Step 2: Synthesis of 5-(4-prop-2-en-1-yloxyphenyl)-10,15,20-triphenylporphyrin by reacting pyrrole with 4-(prop-2-en-1-yl)anisole and p-toluenesulfonic acid in acetic acid.", "Step 3: Synthesis of 5,10,15-tris(4-prop-2-en-1-yloxyphenyl)-20-phenylporphyrin by reacting 5-(4-prop-2-en-1-yloxyphenyl)-10,15,20-triphenylporphyrin with 4-hydroxybenzaldehyde in the presence of triethylamine and dimethylformamide.", "Step 4: Synthesis of 5,10,15,20-Tetrakis{4-[(prop-2-en-1-yl)oxy]phenyl}porphyrin by reacting 5,10,15-tris(4-prop-2-en-1-yloxyphenyl)-20-phenylporphyrin with zinc acetate dihydrate and pyridine in dimethylformamide." ] } | |

CAS-Nummer |

106456-81-9 |

Molekularformel |

C56H46N4O4 |

Molekulargewicht |

839 g/mol |

IUPAC-Name |

5,10,15,20-tetrakis(4-prop-2-enoxyphenyl)-21,22-dihydroporphyrin |

InChI |

InChI=1S/C56H46N4O4/c1-5-33-61-41-17-9-37(10-18-41)53-45-25-27-47(57-45)54(38-11-19-42(20-12-38)62-34-6-2)49-29-31-51(59-49)56(40-15-23-44(24-16-40)64-36-8-4)52-32-30-50(60-52)55(48-28-26-46(53)58-48)39-13-21-43(22-14-39)63-35-7-3/h5-32,57-58H,1-4,33-36H2 |

InChI-Schlüssel |

GZRMDQBPKLOPQW-UHFFFAOYSA-N |

SMILES |

C=CCOC1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)OCC=C)C8=CC=C(C=C8)OCC=C)C9=CC=C(C=C9)OCC=C)N3 |

Kanonische SMILES |

C=CCOC1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)OCC=C)C8=CC=C(C=C8)OCC=C)C9=CC=C(C=C9)OCC=C)N3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[Bromo(dideuterio)methyl]benzene](/img/structure/B10639.png)